molecular formula C19H18N4OS2 B3444995 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3444995
M. Wt: 382.5 g/mol
InChI Key: DBMRYXHYJBDMAZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a class of heterocyclic molecules with demonstrated pharmacological relevance. Its structure features a thienopyrimidinone core substituted with a benzimidazole-linked sulfanyl group at position 2, methyl groups at positions 5 and 6, and an allyl (prop-2-en-1-yl) moiety at position 2. Sulfanyl substituents are critical for modulating solubility and intermolecular interactions, particularly in enzyme inhibition contexts.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-4-9-23-18(24)16-11(2)12(3)26-17(16)22-19(23)25-10-15-20-13-7-5-6-8-14(13)21-15/h4-8H,1,9-10H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMRYXHYJBDMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=NC4=CC=CC=C4N3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the thienopyrimidine core. Key steps include:

    Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Thienopyrimidine Core Formation: This step involves the cyclization of appropriate precursors under controlled conditions.

    Final Coupling: The benzimidazole derivative is then coupled with the thienopyrimidine core using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The thieno[2,3-d]pyrimidinone scaffold is shared across analogs, but substituent variations significantly alter bioactivity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-(benzimidazole-sulfanyl), 3-allyl, 5,6-dimethyl C₂₁H₂₀N₄OS₂ 408.5 Benzimidazole enhances π-π stacking; allyl may confer electrophilic reactivity.
5,6-Dimethyl-3-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 3-phenyl, 2-piperidinylethyl-sulfanyl C₂₁H₂₄N₄OS₂ 412.5 Piperidine improves lipophilicity; phenyl may stabilize aromatic interactions.
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl, 2-morpholinyl-oxoethyl-sulfanyl C₁₇H₂₁N₃O₃S₂ 379.5 Morpholinyl-oxoethyl enhances hydrogen bonding; lower molar mass improves solubility.

Functional Group Impact

  • Benzimidazole vs. Piperidine/Morpholine : The benzimidazole group in the target compound likely enhances DNA intercalation or kinase binding compared to piperidine or morpholine derivatives, which prioritize membrane permeability .
  • Allyl vs.
  • Sulfanyl Linkers : Ethylsulfanyl chains (e.g., in ) increase flexibility, whereas benzimidazole-linked sulfanyl groups (target compound) may restrict conformational freedom, favoring rigid binding pockets.

Bioactivity and Pharmacological Comparisons

While direct bioactivity data for the target compound are sparse, inferences can be drawn from analogs:

  • Kinase Inhibition : Piperidine-containing analogs (e.g., ) show moderate activity against tyrosine kinases (IC₅₀ ~10–50 µM), attributed to hydrophobic interactions. The benzimidazole variant may improve potency due to enhanced aromatic stacking .
  • Antimicrobial Potential: Morpholine derivatives (e.g., ) exhibit broad-spectrum antibacterial activity (MIC 8–32 µg/mL), whereas benzimidazole-containing compounds often target fungal pathogens via ergosterol biosynthesis disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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